

# Preclinical Pharmacology of Cericlamine: An Overview

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

Cericlamine (developmental code: JO-1017) is a selective serotonin reuptake inhibitor (SSRI) that was under investigation by Jouveinal in the 1990s for the treatment of depression. Despite reaching Phase III clinical trials, its development was ultimately discontinued, and it was never marketed. This guide provides a summary of the available preclinical pharmacology of Cericlamine, based on limited publicly accessible data. Due to the cessation of its development, a comprehensive preclinical data package, including detailed quantitative data and experimental protocols, is not readily available in the published literature.

## **Pharmacodynamics**

**Cericlamine**'s primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.

### **Monoamine Transporter Inhibition**

Available in vitro data indicates that **Cericlamine** is a potent inhibitor of serotonin (5-HT) uptake. One study reported an IC50 value for the inhibition of 5-HT uptake in rat hypothalamic synaptosomes.

Table 1: In Vitro Inhibition of Monoamine Uptake by Cericlamine



| Target                             | IC50 (nM) | Species | Tissue                       | Reference       |
|------------------------------------|-----------|---------|------------------------------|-----------------|
| Serotonin<br>Transporter<br>(SERT) | 240       | Rat     | Hypothalamic<br>Synaptosomes | [Not available] |

No comprehensive binding affinity (Ki) data for a wide range of neurotransmitter receptors and transporters is publicly available. However, qualitative descriptions from a key review abstract suggest that **Cericlamine** has a weak affinity for other types of receptors, supporting its selectivity for the serotonin transporter.

### **In Vivo Pharmacodynamic Effects**

Preclinical studies in animal models have demonstrated effects consistent with an antidepressant profile.

Chronic administration of **Cericlamine** has been shown to affect the sleep-wakefulness cycle in rats. In one study, **Cericlamine** was administered intraperitoneally (i.p.) at doses of 1, 8, 16, and 32 mg/kg. These studies are valuable for understanding the in vivo central nervous system effects of the compound.

### **Pharmacokinetics**

Detailed pharmacokinetic parameters for **Cericlamine** in preclinical species, such as half-life (t1/2), maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and bioavailability, are not available in the public domain. The lack of this information prevents a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

# **Toxicology**

No publicly available data on the acute or chronic toxicology of **Cericlamine**, including LD50 values, could be identified.

# **Experimental Protocols**



Detailed experimental protocols for the preclinical evaluation of **Cericlamine** are not available in the published literature. The following represents a generalized workflow for the types of studies that would have been conducted.

## In Vitro Monoamine Uptake Assay Workflow

Caption: Generalized workflow for an in vitro monoamine uptake assay.

# **Signaling Pathway**

As a selective serotonin reuptake inhibitor, **Cericlamine**'s primary effect is to enhance serotonergic neurotransmission. The downstream signaling events are consistent with those of other SSRIs.





Click to download full resolution via product page

Caption: Simplified signaling pathway of Cericlamine.



#### Conclusion

**Cericlamine** is a selective serotonin reuptake inhibitor whose preclinical development showed promise for the treatment of depression. However, due to the discontinuation of its clinical development, a comprehensive public record of its preclinical pharmacology is not available. The limited information suggests a profile typical of an SSRI, with selective inhibition of serotonin uptake. A more detailed understanding of its binding affinities, pharmacokinetic properties, and toxicological profile would require access to unpublished data from the manufacturer.

 To cite this document: BenchChem. [Preclinical Pharmacology of Cericlamine: An Overview].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054518#preclinical-pharmacology-of-cericlamine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com